

# T-2307: A Technical Guide to its Development and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**T-2307**, also known as ATI-2307, is a novel arylamidine antifungal agent with a unique mechanism of action that distinguishes it from existing classes of antifungals. This technical guide provides a comprehensive overview of the development history, timeline, and detailed mechanism of action of **T-2307**. It includes a compilation of preclinical in vitro and in vivo data, detailed experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflows. While the compound has undergone Phase I clinical trials, detailed results from these studies are not publicly available. This document aims to serve as a critical resource for researchers and professionals in the field of antifungal drug development.

#### Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. **T-2307** is an investigational antifungal agent that has demonstrated potent activity against a broad spectrum of fungal pathogens, including clinically important species of Candida, Cryptococcus, and Aspergillus.[1][2] Its distinct mechanism, which involves the targeted disruption of fungal mitochondrial function, offers a promising avenue for treating infections that are refractory to current therapies.[3][4] This guide details the developmental journey and the core scientific principles underlying **T-2307**'s antifungal activity.



### **Development History and Timeline**

The development of **T-2307** has been marked by a transition between pharmaceutical companies, reflecting the dynamic nature of drug development.

- Early Development (Pre-2007 2019): **T-2307** was originally synthesized and developed by the Japanese pharmaceutical company FUJIFILM Toyama Chemical Co., Ltd.[5] The initial research and preclinical studies were conducted during this period, with some of the earliest public presentations of the compound's activity occurring around 2007.[3] These studies established its broad-spectrum antifungal activity and its novel mechanism of action targeting fungal mitochondria.[3][6] FUJIFILM Toyama Chemical successfully advanced **T-2307** through multiple preclinical studies and completed three Phase I clinical trials, which reportedly demonstrated that the drug was well-tolerated in humans at anticipated therapeutic doses.[7] However, the specific results of these trials have not been made publicly available.[1][8]
- Acquisition by Appili Therapeutics (2019 2022): In November 2019, Appili Therapeutics Inc., a Canadian biopharmaceutical company, acquired the exclusive worldwide rights (excluding Japan) to develop and commercialize T-2307, renaming it ATI-2307.[9][7] Appili's strategy was to focus on developing ATI-2307 for the treatment of cryptococcal meningitis and invasive candidiasis.[8] The company initiated activities to support a Phase II clinical trial.[7]
- Discontinuation and Return of Rights (2022): In a strategic reprioritization of its portfolio,
   Appili Therapeutics announced in November 2022 that it would discontinue the development of ATI-2307 and return the rights to FUJIFILM Toyama Chemical.[10]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical studies of **T-2307**.

# Table 1: In Vitro Activity of T-2307 against Various Fungal Pathogens



| Fungal Species                     | MIC Range (μg/mL)          | Reference(s) |
|------------------------------------|----------------------------|--------------|
| Candida species                    | 0.00025 - 0.0078           | [2]          |
| Cryptococcus neoformans            | 0.0039 - 0.0625            | [2]          |
| Aspergillus species                | 0.0156 - 4                 | [1][2]       |
| Fluconazole-Resistant C. albicans  | 0.0005 - 0.001             | [2]          |
| Echinocandin-Resistant C. glabrata | Maintained potent activity | [11]         |
| Cryptococcus gattii                | 0.0078 - 0.0625            | [12]         |

Table 2: In Vivo Efficacy of T-2307 in Murine Models of Fungal Infections



| Infection<br>Model                 | Fungal<br>Species                         | Efficacy<br>Endpoint                      | T-2307<br>Dose                     | Results                                                      | Reference(s |
|------------------------------------|-------------------------------------------|-------------------------------------------|------------------------------------|--------------------------------------------------------------|-------------|
| Disseminated<br>Candidiasis        | C. albicans                               | 50% Effective<br>Dose (ED50)              | 0.00755<br>mg/kg                   | Significantly more active than micafungin and amphotericin B | [2]         |
| Disseminated<br>Cryptococcos<br>is | C.<br>neoformans                          | 50% Effective<br>Dose (ED50)              | 0.117 mg/kg                        | More active<br>than<br>amphotericin<br>B                     | [2]         |
| Disseminated<br>Aspergillosis      | Aspergillus<br>fumigatus                  | 50% Effective<br>Dose (ED50)              | 0.391 mg/kg                        | Comparable<br>to micafungin<br>and<br>amphotericin<br>B      | [2]         |
| Invasive<br>Candidiasis            | Echinocandin<br>-Resistant C.<br>glabrata | Fungal<br>Burden in<br>Kidneys            | 0.75, 1.5, 3,<br>or 6<br>mg/kg/day | Significant reduction in fungal burden compared to control   | [11]        |
| Pulmonary<br>Cryptococcos<br>is    | C. gattii                                 | Fungal<br>Burden in<br>Lungs and<br>Brain | 2 mg/kg/day                        | Significantly<br>reduced<br>viable counts                    | [1]         |

# Table 3: In Vivo Efficacy of ATI-2307 in a Rabbit Model of Cryptococcal Meningoencephalitis



| Treatment Group                                   | Dosing Regimen                                             | Key Findings                                                                             | Reference(s) |
|---------------------------------------------------|------------------------------------------------------------|------------------------------------------------------------------------------------------|--------------|
| ATI-2307 (1, 2, or 3 mg/kg)                       | Daily subcutaneous injection                               | Reduced yeast burden in cerebrospinal fluid (CSF) and brain tissue compared to controls. | [13][14]     |
| ATI-2307 (1 mg/kg) +<br>Fluconazole (80<br>mg/kg) | Daily subcutaneous<br>(ATI-2307) and oral<br>(Fluconazole) | Reduced CSF fungal burden below the limit of detection.                                  | [13][14]     |
| ATI-2307 (2 mg/kg)                                | 3 daily doses                                              | A large reduction in fungal burden was sustained for one week after cessation of dosing. | [13][14]     |

### **Mechanism of Action**

**T-2307** exerts its antifungal effect through a multi-step process that ultimately leads to the collapse of fungal mitochondrial function and subsequent cell death.

### **Fungal-Specific Uptake**

**T-2307** is actively transported into fungal cells via a high-affinity spermine and spermidine carrier system that is regulated by the protein Agp2.[15] This transport mechanism is not prominent in mammalian cells, which contributes to the selective toxicity of **T-2307** for fungi.[9]

### **Disruption of Mitochondrial Membrane Potential**

Once inside the fungal cell, **T-2307** targets the mitochondria. It has been demonstrated to cause a rapid collapse of the mitochondrial membrane potential ( $\Delta \Psi m$ ).[3][4] This disruption is a critical event, as the mitochondrial membrane potential is essential for ATP synthesis and other vital mitochondrial functions.

## Inhibition of the Electron Transport Chain



The collapse of the mitochondrial membrane potential is a consequence of **T-2307**'s inhibitory effect on the mitochondrial respiratory chain. Specifically, **T-2307** has been shown to inhibit complexes III and IV of the electron transport chain.[4][15] This inhibition disrupts the flow of electrons, leading to a decrease in proton pumping and a subsequent drop in the membrane potential.

### **Depletion of Cellular ATP**

The inhibition of the electron transport chain and the collapse of the mitochondrial membrane potential directly impact the production of ATP, the primary energy currency of the cell. Studies have shown that treatment with **T-2307** leads to a significant decrease in intracellular ATP levels in fungal cells.[4][15] This energy depletion ultimately results in the cessation of cellular growth and viability.

# Experimental Protocols In Vitro Susceptibility Testing

- Method: Broth microdilution testing is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
- Media: RPMI 1640 medium buffered with MOPS is commonly used.
- Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a standardized inoculum is prepared in sterile saline or water and adjusted to a final concentration of approximately 0.5 x 10<sup>3</sup> to 2.5 x 10<sup>3</sup> CFU/mL.
- Drug Preparation: T-2307 is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in the test medium.
- Incubation: Microtiter plates are incubated at 35°C for 24-48 hours.
- Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of **T-2307** that causes a significant inhibition of growth compared to the drug-free control.

#### **Murine Model of Disseminated Candidiasis**



- Animal Model: Immunocompromised mice (e.g., neutropenic ICR mice) are commonly used.
   Neutropenia can be induced by intraperitoneal injections of cyclophosphamide.
- Inoculum Preparation: Candida species are grown in a suitable broth, washed, and resuspended in sterile saline. The inoculum is adjusted to a specific concentration (e.g., 1 x 10<sup>6</sup> CFU/mL).
- Infection: Mice are infected via intravenous injection (e.g., through the lateral tail vein) with a standardized inoculum.
- Treatment: **T-2307** is administered, typically via subcutaneous injection, at various doses starting at a specified time post-infection (e.g., 24 hours). A vehicle control group is included.
- Endpoint Assessment: The primary endpoint is often the fungal burden in target organs, such as the kidneys. At a predetermined time point (e.g., day 8 post-infection), mice are euthanized, and the kidneys are aseptically removed, homogenized, and plated on a suitable agar medium to determine the number of colony-forming units (CFU) per gram of tissue.

### **Mitochondrial Membrane Potential Assay**

- Principle: This assay utilizes a fluorescent dye, such as MitoTracker Red CMXRos, that
  accumulates in mitochondria in a membrane potential-dependent manner. A loss of
  mitochondrial membrane potential results in a decrease in fluorescence intensity.
- Cell Preparation: Fungal cells are grown to the mid-logarithmic phase in a suitable medium.
- Treatment: Cells are incubated with varying concentrations of **T-2307** for a specified period. A known mitochondrial membrane potential uncoupler, such as CCCP (carbonyl cyanide m-chlorophenylhydrazone), is used as a positive control.
- Staining: The cells are then incubated with the fluorescent dye (e.g., MitoTracker Red CMXRos) in the dark.
- Analysis: The fluorescence of individual cells is quantified using fluorescence microscopy or flow cytometry. A reduction in fluorescence intensity in T-2307-treated cells compared to untreated controls indicates a collapse of the mitochondrial membrane potential.



# Visualizations Signaling Pathway of T-2307 in Fungal Cells



Click to download full resolution via product page

Caption: Mechanism of action of T-2307 in fungal cells.

# **Experimental Workflow for In Vivo Efficacy Testing**





Click to download full resolution via product page

Caption: Generalized workflow for in vivo efficacy testing of **T-2307**.

#### Conclusion

**T-2307** is a promising investigational antifungal agent with a well-defined and novel mechanism of action that targets fungal mitochondrial function. Its potent in vitro and in vivo activity against



a wide range of fungal pathogens, including drug-resistant strains, underscores its potential clinical utility. While the development of **T-2307** has been paused and its rights returned to FUJIFILM Toyama Chemical, the extensive preclinical data available provide a strong foundation for its potential future development. Further disclosure of the completed Phase I clinical trial data would be invaluable in fully assessing the therapeutic potential of this unique antifungal compound. The information compiled in this technical guide serves as a comprehensive resource for the scientific and drug development communities, highlighting both the achievements in the development of **T-2307** and the remaining knowledge gaps.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Vivo Antifungal Activities of T-2307, a Novel Arylamidine PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-2307 Causes Collapse of Mitochondrial Membrane Potential in Yeast PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Arylamidine T-2307 Selectively Disrupts Yeast Mitochondrial Function by Inhibiting Respiratory Chain Complexes PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unina.it [iris.unina.it]
- 6. T-2307 causes collapse of mitochondrial membrane potential in yeast PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. leede.ca [leede.ca]
- 8. journals.asm.org [journals.asm.org]
- 9. appilitherapeutics.com [appilitherapeutics.com]
- 10. appilitherapeutics.com [appilitherapeutics.com]
- 11. The novel arylamidine T-2307 demonstrates in vitro and in vivo activity against echinocandin-resistant Candida glabrata PubMed [pubmed.ncbi.nlm.nih.gov]



- 12. Review of T-2307, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 605. Efficacy and pharmacokinetics-pharmacodynamics of ATI-2307 in a rabbit model of cryptococcal meningoencephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [T-2307: A Technical Guide to its Development and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1509299#t-2307-development-history-and-timeline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com